Chiral Integrity: Defined (2S)-Configuration Versus Unspecified Stereoisomer and Racemic Alternatives
This specific CAS registry number (1384745-48-5) unambiguously denotes the single (2S)-enantiomer, as indicated by its IUPAC name 'methyl (2S)-1-benzyl-2-methylazetidine-2-carboxylate' and its SMILES notation 'C[C@]1(C(OC)=O)N(Cc2ccccc2)CC1', which explicitly defines the stereochemistry . In contrast, the regioisomeric descriptor 'methyl 1-benzyl-2-methylazetidine-2-carboxylate' is associated with CAS 1179839-12-3, which does not specify stereochemistry and is understood to represent the racemic mixture or a mixture of stereoisomers . The target compound also distinguishes itself from CAS 681456-87-1, a related registry entry that is similarly devoid of stereochemical assignment . Procurement of CAS 1384745-48-5 therefore guarantees the specific (2S)-enantiomer required for stereocontrolled synthetic sequences.
| Evidence Dimension | Stereochemical definition (registry-level identity) |
|---|---|
| Target Compound Data | Defined (2S)-enantiomer; SMILES: C[C@]1(C(OC)=O)N(Cc2ccccc2)CC1 |
| Comparator Or Baseline | Racemic/unspecified stereoisomer: CAS 1179839-12-3 (methyl 1-benzyl-2-methylazetidine-2-carboxylate) and CAS 681456-87-1 |
| Quantified Difference | Absolute stereochemical assignment (2S) specified vs. stereochemistry unspecified |
| Conditions | CAS registry record and SMILES notation |
Why This Matters
For asymmetric synthesis, the procurement of the correct stereoisomer is non-negotiable; purchasing the wrong isomer (e.g., (2R)- or racemic) directly compromises the stereochemical outcome and biological activity of downstream products.
